3-(phenylsulfanyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}propanamide
Description
3-(Phenylsulfanyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}propanamide is a synthetic small molecule characterized by a propanamide backbone with a phenylsulfanyl group at the 3-position and a piperidin-4-ylmethyl moiety substituted with a pyrimidin-2-yl ring. This compound is structurally related to opioid receptor modulators and kinase inhibitors, though its exact pharmacological profile remains under investigation .
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c24-18(9-14-25-17-5-2-1-3-6-17)22-15-16-7-12-23(13-8-16)19-20-10-4-11-21-19/h1-6,10-11,16H,7-9,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQILYPCYHGVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses. By interacting with this receptor, the compound can potentially alleviate symptoms associated with allergies and inflammation.
Mode of Action
The compound acts as an antagonist to the Histamine H1 receptor. This means it binds to the receptor and blocks its activation by histamine, a substance released during allergic reactions. This blocking action prevents the cascade of biochemical reactions that lead to inflammation and allergy symptoms.
Biochemical Pathways
Upon binding to the Histamine H1 receptor, the compound inhibits the release of other inflammatory mediators such as leukotrienes . This action disrupts the biochemical pathways involved in the inflammatory response, reducing symptoms such as swelling and itching.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the release of inflammatory mediators and a decrease in the symptoms of allergic reactions. This can result in relief from symptoms such as itching, swelling, and redness associated with conditions like urticaria (hives) and allergic rhinitis.
Biological Activity
3-(Phenylsulfanyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}propanamide, with the CAS number 1234809-68-7, is a compound that has garnered attention for its potential biological activities. This article reviews available literature and data regarding its synthesis, biological evaluation, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.5 g/mol. The structure includes a propanamide functional group, a phenylsulfanyl group, and a piperidinyl group with a pyrimidin-2-yl substituent. The compound's structural formula can be represented as follows:
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The detailed synthetic pathway remains underreported in the literature, necessitating further investigation for reproducibility in research settings.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of piperidine have shown efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections .
Antiviral Activity
Research on related piperidine derivatives has demonstrated antiviral properties, particularly against HIV and other viruses. Compounds with similar functional groups have been tested for their ability to inhibit viral replication in vitro, indicating that this class may possess significant antiviral potential .
The proposed mechanism of action for compounds like this compound may involve inhibition of key enzymes or receptors involved in pathogen survival or replication. For instance, some studies suggest interference with acetylcholinesterase (AChE), which could lead to increased levels of neurotransmitters and subsequent biological effects .
Scientific Research Applications
Tankyrase Inhibition
One notable application of this compound is its potential as a tankyrase inhibitor. Tankyrases are enzymes involved in various cellular processes, including the regulation of Wnt signaling pathways, which are critical for cell proliferation and differentiation. Inhibiting tankyrases can be beneficial in treating cancers where Wnt signaling is dysregulated .
Anticancer Activity
Research indicates that compounds similar to 3-(phenylsulfanyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}propanamide exhibit anticancer properties. The incorporation of pyrimidine and piperidine moieties may enhance the compound's ability to interact with cancer cell lines, leading to apoptosis (programmed cell death) in malignant cells .
Neuropharmacological Effects
Given the structural characteristics of this compound, it may also have neuropharmacological effects. The piperidine ring is often associated with compounds that modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety disorders .
Case Study: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound demonstrated significant biological activity against several cancer cell lines. The synthesized derivatives were tested for cytotoxicity and showed promising results, indicating that modifications to the structure could enhance efficacy and selectivity against tumor cells .
Research Findings on Mechanisms of Action
Recent research has elucidated the mechanisms by which this compound exerts its biological effects. It appears to interfere with specific signaling pathways related to cell survival and proliferation. This interference can lead to reduced viability of cancer cells and may also affect other cellular processes such as apoptosis and autophagy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Studies
Receptor Binding :
- The pyrimidin-2-yl group in the target compound enables stronger hydrogen bonding compared to phenyl or benzyl substituents in analogues like N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide .
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide exhibits high µ-opioid receptor affinity due to its phenylethyl side chain, a feature absent in the target compound .
Piperidinylsulfonylphenyl analogues (e.g., CAS 6408-77-1) show reduced metabolic stability due to sulfonyl group susceptibility to enzymatic hydrolysis .
Synthetic Accessibility :
- The target compound’s pyrimidin-2-yl-piperidinylmethyl group requires multi-step synthesis, whereas analogues like N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide are synthesized via simpler alkylation routes .
Research Implications
- Therapeutic Potential: The pyrimidin-2-yl and phenylsulfanyl groups position the target compound as a candidate for kinase inhibition or neuropathic pain modulation, distinct from opioid-like analogues .
- Safety Profile : Unlike N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, the target compound lacks structural motifs associated with opioid receptor activation, suggesting a lower risk of abuse .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
